molecular formula C3H9BrN4 B1305301 2-Hydrazino-2-imidazoline hydrobromide CAS No. 55959-84-7

2-Hydrazino-2-imidazoline hydrobromide

Cat. No. B1305301
CAS RN: 55959-84-7
M. Wt: 181.03 g/mol
InChI Key: HIJRJVVSABWXKG-UHFFFAOYSA-N
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Description

2-Hydrazino-2-imidazoline hydrobromide is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. The compound is known for its ability to participate in reactions that form complex structures with metals such as copper and palladium, and it has been used to synthesize a variety of novel compounds with interesting properties .

Synthesis Analysis

The synthesis of 2-hydrazino-2-imidazoline and its derivatives typically involves reactions with hydrazine or its analogs. For instance, the reaction of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in a metal-free environment has been reported to yield hydrazination products, which suggests a method for introducing the hydrazino functionality into imidazoline structures . Additionally, the reaction of PdBr2 with 2-hydrazino-2-imidazoline hydrobromide in an aqueous solution has been shown to produce a palladium(II) complex with a quasi-planar, centrosymmetric structure, indicating the versatility of 2-hydrazino-2-imidazoline in forming metal complexes .

Molecular Structure Analysis

The molecular structure of 2-hydrazino-2-imidazoline complexes has been elucidated using X-ray crystallography and vibrational spectroscopy. For example, the structure of a palladium(II) complex with 2-hydrazino-2-imidazoline was determined to be quasi-planar and centrosymmetric, with the imidazoline acting as a bidentate chelating ligand . Similarly, the complexation behavior of imidazoline hydrazones with Cu2+ and Hg2+ has been studied, revealing different binding modes and the potential for selective metal detection .

Chemical Reactions Analysis

2-Hydrazino-2-imidazoline hydrobromide is reactive and can participate in various chemical reactions. It has been used in the synthesis of novel heterocyclic compounds, such as imidazo[1,2-b]pyrazoles, through hydrazinolysis reactions . Additionally, the compound has been involved in unexpected reactions, such as the formation of (8-amino-9-oxo-9,10-dihydro-8H-imidazo[1,2-a]perimidin-10-yl)acetic acid when reacted with maleic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-2-imidazoline and its complexes have been characterized using various spectroscopic and analytical techniques. Vibrational spectroscopy studies have provided insights into the metal-ligand bonding in palladium(II) complexes, with the stretching vibration of the Pd(II)–imidazoline bond observed at about 220 cm−1 . The thermal behavior of hydrazinium salts and metal hydrazine complexes of imidazole derivatives has also been investigated, showing distinct decomposition patterns . Furthermore, the antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone has been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Chromogenic and Ratiometric Chemosensors

2-Hydrazino-2-imidazoline hydrobromide derivatives, like quinoline-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide (L1) and pyrrole-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide (L2), have been studied as effective chromogenic and ratiometric chemosensors. They show rapid and selective detection of Cu2+ in an aqueous medium, indicated by a distinct color change visible to the naked eye. This ability makes them potentially useful in water quality monitoring and environmental studies (Mukherjee et al., 2016).

Metal Complexation and Structural Analysis

Studies have shown that 2-hydrazino-2-imidazoline can act as a bidentate chelating ligand in metal complexes. For example, a reaction with PdBr2 forms a complex with a quasi-planar, centrosymmetric structure, as observed in X-ray and vibrational spectroscopy studies. This provides insights into the potential applications in coordination chemistry and material science (Droz̊dz̊ewski et al., 2005).

Antineoplastic Activity

A series of N-substituted imide derivatives synthesized with 2-hydrazino-1-imidazoline hydrobromide have been screened for antineoplastic (anticancer) activity. These compounds showed promise in the treatment of cancer, highlighting the potential therapeutic applications of 2-hydrazino-2-imidazoline derivatives in medical research (Jindal et al., 2005).

Antiparasitic Pharmacology

Hydrazones derived from 2-hydrazino-2-imidazoline have exhibited interesting antiparasitic activities against organisms such as amoeba, trichomonas, leishmania, and plasmodium. This positions these compounds as potential candidates for developing new antiparasitic drugs (Madadi et al., 1991).

Antioxidant Agents

Biologically and chemically significant hydrazino-containing imidazolines have been evaluated for their antioxidant and antihaemolytic properties. These compounds have demonstrated strong scavenging abilities for radicals like DPPH• and NO, indicating their potential use as antioxidant agents in pharmaceutical and food industries (Sztanke et al., 2018).

Synthesis of Novel Derivatives

The compound has been used as an intermediate in the synthesis of novel imidazo[2,1-c][1,2,4]triazine derivatives. These derivatives have exhibited significantantimicrobial activities, suggesting their utility in developing new antibacterial and antifungal agents. The synthesis process and the structural confirmation of these compounds highlight the versatility of 2-hydrazino-2-imidazoline hydrobromide in organic synthesis (El-aal et al., 2016).

Corrosion Inhibition

A study on the inhibitory effect of a new imidazoline compound, synthesized from 2-hydrazino-2-imidazoline, on the corrosion of mild steel in acidic conditions revealed that it acts as a mixed-type inhibitor. This research highlights the potential industrial application of 2-hydrazino-2-imidazoline derivatives in corrosion prevention, particularly in the context of metal protection in harsh chemical environments (Zhang et al., 2015).

Radiolabeled Chemotactic Peptides

Compounds containing 2-hydrazino-2-imidazoline have been used in the synthesis of organohydrazino complexes of technetium, rhenium, and molybdenum. These complexes have implications in diagnostic applications, particularly in the development of radiolabeled organohydrazine-derivatized chemotactic peptides used in medical imaging (Rose et al., 1998).

Antihypertensive Compounds

2-Hydrazino-2-imidazoline has been used in the preparation of N-(4,5-dihydroimidazol-2-yl-amino)pyrroles, which exhibited noticeable antihypertensive activity in renal hypertensive dogs. This suggests the potential of these compounds in developing new antihypertensive drugs (Trani et al., 1983).

Enantiopure Imidazolines Synthesis

A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines, involving 2-hydrazino-2-imidazoline, has been reported. This method has broad implications for the synthesis of enantiopure imidazolines, which are important in pharmaceutical research (Boland et al., 2002).

Safety And Hazards

2-Hydrazino-2-imidazoline hydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRJVVSABWXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204544
Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-2-imidazoline hydrobromide

CAS RN

55959-84-7
Record name 2-Hydrazino-2-imidazoline hydrobromide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
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Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
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Record name 2-hydrazino-δ-2-imidazoline hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
P Drożdżewski, M Kubiak - Polyhedron, 2009 - Elsevier
… The reaction of Cu(OH) 2 and 2-hydrazino-2-imidazoline hydrobromide surprisingly resulted in complex compound where Cu(II) ions are chelated by a new ligand, namely …
Number of citations: 3 www.sciencedirect.com
S Mukherjee, P Mal, H Stoeckli-Evans - Polyhedron, 2014 - Elsevier
… L2 was prepared by dropwise addition of a methanolic solution (5 ml) of 2-acetylpyridine (0.0242 g, 0.2 mmol) to a methanolic solution (5 ml) of 2-hydrazino-2-imidazoline hydrobromide …
Number of citations: 13 www.sciencedirect.com
S Mukherjee, P Mal, H Stoeckli-Evans - Polyhedron, 2013 - Elsevier
… Herein, we have investigated pyridine-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide, HL (1) as a new water soluble chromogenic and ratiometric agent for Cu 2+ , which …
Number of citations: 10 www.sciencedirect.com
S Mukherjee, S Talukder, S Chowdhury, P Mal… - Inorganica Chimica …, 2016 - Elsevier
… , quinoline-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide, L 1 and pyrrole-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide, L 2 have been investigated as …
Number of citations: 12 www.sciencedirect.com
QP Qin, YC Liu, HL Wang, JL Qin, FJ Cheng… - Metallomics, 2015 - academic.oup.com
… The synthetic route of 9-AIH and 1 is shown in Scheme 2, with 9-anthraldehyde and 2-hydrazino-2-imidazoline hydrobromide as the starting materials. They were both fully structurally …
Number of citations: 33 academic.oup.com
MA Hashem, MM Elnagar, IM Kenawy, MA Ismail - Carbohydrate polymers, 2020 - Elsevier
… Cellulose was oxidized with periodate preceding its condensation with 2-hydrazino-2-imidazoline hydrobromide for the synthesis of hydrazono-imidazoline modified cellulose (HI-MC). …
Number of citations: 41 www.sciencedirect.com
H Sakuta, K Okamoto - European journal of pharmacology, 1994 - Elsevier
The effects of imidazoline and imidazolidine derivatives on glibenclamide-sensitive K + currents induced by the novel K + channel opener, Y-26763 ((+)-(3S,4R)-4-(N-acethyl-N-…
Number of citations: 24 www.sciencedirect.com
R Bansal, D Kumar, R Carron, C de la Calle - European journal of …, 2009 - Elsevier
… The reaction of 18 with phenylhydrazine hydrochloride and 2-hydrazino-2-imidazoline hydrobromide in absolute ethanol resulted into base catalyzed transesterification to form ethyl …
Number of citations: 59 www.sciencedirect.com
DJ Rose, KP Maresca, T Nicholson, A Davison… - Inorganic …, 1998 - ACS Publications
… Similarly, the reduction of perrhenate with 2-hydrazino-2-imidazoline hydrobromide has led to the preparation of the analogous [ReCl 3 (NNC 3 H 4 N 2 H)(HNNHC 3 H 4 N 2 H)] (5). …
Number of citations: 100 pubs.acs.org
J Amato, R Morigi, B Pagano, A Pagano… - Journal of medicinal …, 2016 - ACS Publications
… 6–10 (Scheme 2) were prepared by reaction between an aldehyde or a ketone and the appropriate hydrazine: aminoguanidine hydrochloride, 2-hydrazino-2-imidazoline hydrobromide, …
Number of citations: 61 pubs.acs.org

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